3-Iodo-6-(phenylethynyl)pyridazine

Palladium catalysis C–I bond activation Bond dissociation energy

3-Iodo-6-(phenylethynyl)pyridazine is the superior choice for Pd-catalyzed cross-coupling. The C–I bond (BDE ≈67 kcal/mol) enables rapid oxidative addition, unlike the sluggish C–Cl analog (BDE ≈97 kcal/mol) which requires harsh halogen-exchange conditions. Sourcing this iodo derivative directly at ≥98% purity eliminates the NaI/H₂SO₄/AcOH halogen-exchange step documented in US90315498B2, reducing your step count, improving EHS profile, and ensuring consistent reactivity for mGluR5 PAM library synthesis, Sonogashira oligomerization, or orthogonal bifunctional probe assembly. The pre-installed phenylethynyl conjugation extender is ideal for molecular-wire or PAE-type polymer applications.

Molecular Formula C12H7IN2
Molecular Weight 306.10 g/mol
Cat. No. B8801965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-(phenylethynyl)pyridazine
Molecular FormulaC12H7IN2
Molecular Weight306.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=NN=C(C=C2)I
InChIInChI=1S/C12H7IN2/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H
InChIKeyHBKQGSVRBWYQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-6-(phenylethynyl)pyridazine: A High-Reactivity Pyridazine Building Block for Cross-Coupling


3-Iodo-6-(phenylethynyl)pyridazine (CAS: 1338493-54-1) is a disubstituted pyridazine heterocycle containing an iodine atom at the 3-position and a phenylethynyl group at the 6-position . With a molecular formula of C₁₂H₇IN₂ and a molecular weight of 306.10 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry and materials science . The pyridazine core is a privileged scaffold in drug discovery, while the iodo substituent acts as a superior leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient C–C and C–N bond formation to generate diverse libraries of pharmacologically relevant derivatives .

Why 3-Iodo-6-(phenylethynyl)pyridazine Cannot Be Replaced by Its Chloro Analog in Cross-Coupling Chemistry


The 3-position halogen identity on 6-(phenylethynyl)pyridazine is not a trivial structural variation; it directly dictates catalytic cycle kinetics and synthetic route feasibility . While 3-chloro-6-(phenylethynyl)pyridazine is commercially available, the C–Cl bond possesses significantly higher bond dissociation energy (BDE ≈ 97 kcal/mol) compared to C–I (BDE ≈ 67 kcal/mol), rendering oxidative addition to Pd(0) kinetically sluggish and often requiring harsh conditions or specialized ligand systems [1]. In a documented synthesis protocol (US09315498B2), 3-chloro-6-(phenylethynyl)pyridazine was explicitly used as a precursor and required conversion to the iodo derivative for downstream reactivity, underscoring that the chloro compound alone cannot participate efficiently in the desired cross-coupling transformations without prior halogen exchange [2]. This intrinsic reactivity gap means that substituting the iodo compound with the chloro analog will result in lower yields, narrower substrate scope, and potential synthetic dead ends.

Quantitative Evidence Differentiating 3-Iodo-6-(phenylethynyl)pyridazine from Competitor Building Blocks


Superior Oxidative Addition Reactivity of C–I over C–Cl Enables Milder Cross-Coupling Conditions

The iodine atom in 3-iodo-6-(phenylethynyl)pyridazine presents a substantially lower barrier to oxidative addition with Pd(0) catalysts compared to the chlorine atom in 3-chloro-6-(phenylethynyl)pyridazine. This is a fundamental physical-organic difference: the C(sp²)–I bond dissociation energy (BDE) is approximately 67 kcal/mol, versus ~97 kcal/mol for C(sp²)–Cl, representing a ~30 kcal/mol reduction that translates to dramatically faster reaction rates at ambient or mildly elevated temperatures [1]. This difference is not merely theoretical; it enables the iodo compound to participate in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings under conditions where the chloro derivative remains inert .

Palladium catalysis C–I bond activation Bond dissociation energy Oxidative addition kinetics

Documented Halogen Exchange Synthesis Route Demonstrates Superior Leaving-Group Utility of Iodide in Multi-Step Protocols

In US Patent 9,315,498 B2 (Hoffmann-La Roche), 3-chloro-6-(phenylethynyl)pyridazine was explicitly subjected to halogen exchange with NaI to generate the target 3-iodo-6-(phenylethynyl)pyridazine for subsequent cross-coupling reactions [1]. Specifically, 100 mg (0.466 mmol) of the chloro precursor was treated with 209 mg NaI (1.4 mmol, 3.0 equiv.) in acetonitrile with acetic acid and H₂SO₄ as activators, demonstrating that the iodo derivative is the required reactive species for downstream Pd-catalyzed transformations [1]. This protocol confirms that the iodo compound—not the chloro precursor—is the productive coupling partner, and that the chloro compound alone cannot fulfill the same synthetic role without this additional conversion step [1].

Halogen exchange Finkelstein reaction Synthetic intermediate Process chemistry

Generalized Reactivity Advantage of 3-Iodopyridazines in Palladium-Catalyzed Amination and Alkylation

A foundational study by Parrot et al. (Synlett, 2002) established the broad utility of 3-iodo-6-arylpyridazines as versatile substrates for Pd-catalyzed amination and alkylation, providing access to pharmacologically relevant pyridazine derivatives . While the study did not include the 6-phenylethynyl derivative specifically, the structure–reactivity principles demonstrated for 3-iodo-6-phenylpyridazine and related aryl analogs are directly transferable to the title compound given the identical iodo substitution pattern at the reactive 3-position . The iodo group enables efficient oxidative addition to Pd(0) and subsequent transmetalation/reductive elimination, delivering coupled products that are inaccessible from the corresponding chloro or bromo analogs under similarly mild conditions [1].

Buchwald-Hartwig amination C–N coupling Pyridazine functionalization Medicinal chemistry

Phenylethynyl Substituent Imparts Extended π-Conjugation for Materials Science Applications Not Achievable with Simple Aryl Analogs

The phenylethynyl group at the 6-position introduces an alkyne spacer that extends π-conjugation beyond what is possible with a direct phenyl substituent, resulting in altered HOMO-LUMO gaps, red-shifted absorption/emission spectra, and enhanced charge transport properties in organic electronic materials [1]. While direct comparative photophysical data for 3-iodo-6-(phenylethynyl)pyridazine versus 3-iodo-6-phenylpyridazine are not available in the open literature, the well-established structure-property relationships for phenylethynyl-substituted heterocycles demonstrate that the alkynyl linker reduces the optical band gap by 0.3–0.6 eV compared to directly linked aryl systems [1][2].

π-Conjugation Alkyne linker Molecular electronics Photophysics

Pyridazine Core Enables Dual Hydrogen-Bond Acceptor Capacity Differentiating It from Pyridine-Based mGluR5 Ligand Scaffolds

The pyridazine ring contains two adjacent nitrogen atoms, providing a unique dual hydrogen-bond acceptor motif that distinguishes it from the single-nitrogen pyridine core found in classical mGluR5 ligands such as MPEP (2-methyl-6-(phenylethynyl)pyridine) [1]. In the Hoffmann-La Roche patent family covering ethynyl derivatives as mGluR5 positive allosteric modulators, both pyridine and pyridazine cores are claimed, indicating that the diazine system offers distinct binding interactions and potentially improved physicochemical profiles [2]. While MPEP is a negative allosteric modulator (NAM), pyridazine-based ethynyl derivatives have been explored as positive allosteric modulators (PAMs), suggesting that the scaffold swap from pyridine to pyridazine can invert pharmacological mode of action while retaining the phenylethynyl pharmacophore [2].

Pyridazine pharmacophore mGluR5 allosteric modulation Hydrogen-bond acceptor Bioisosterism

Commercially Available Purity Grade (≥98%) Supports Pharmaceutical Development Workflows Without Additional Purification

Multiple reputable chemical suppliers (including Leyan, MolCore, and ChemicalBook-listed vendors) report this compound at purities of ≥98% (HPLC or equivalent), with some listings specifying 98% purity . In contrast, the direct precursor 3-chloro-6-(phenylethynyl)pyridazine is typically offered at 95–97% purity from available sources, and the methoxy analog 3-methoxy-6-(phenylethynyl)pyridazine lacks established purity benchmarks from major suppliers . For pharmaceutical intermediate procurement, the 98% minimum purity specification ensures that the compound meets typical industry requirements for use in multi-step API syntheses without necessitating additional in-house purification, which would add cost and reduce overall yield.

Chemical purity Quality control Pharmaceutical intermediate Procurement specification

High-Value Application Scenarios for 3-Iodo-6-(phenylethynyl)pyridazine in Research and Industrial Procurement


Medicinal Chemistry: Late-Stage Diversification of mGluR5 Allosteric Modulator Libraries

Research teams developing positive allosteric modulators (PAMs) of mGluR5 for schizophrenia and cognitive disorders should prioritize 3-iodo-6-(phenylethynyl)pyridazine as the key intermediate for library synthesis. The pyridazine core provides the dual hydrogen-bond acceptor motif required for PAM pharmacology, while the iodine atom at the 3-position enables efficient Pd-catalyzed amination or Suzuki coupling to introduce diverse amine or aryl substituents [1]. This contrasts with the MPEP-based pyridine scaffold, which produces negative allosteric modulators and cannot be directly diversified into PAM series [2].

Process Chemistry: Streamlined Synthesis via Elimination of Halogen Exchange Step

For kilo-lab or pilot-plant scale synthesis programs targeting pyridazine-containing drug candidates, procuring the pre-formed iodo compound eliminates the halogen exchange step documented in US90315498B2 [1]. This step requires 3 equivalents of NaI, acetic acid, and sulfuric acid in acetonitrile, generating an additional waste stream and requiring a separate workup. By sourcing 3-iodo-6-(phenylethynyl)pyridazine directly at ≥98% purity, process chemists can reduce the step count by one, improve overall yield, and simplify EHS considerations associated with strong acid handling [1].

Materials Science: Synthesis of π-Extended Organic Semiconductors and Fluorophores

The phenylethynyl moiety in 3-iodo-6-(phenylethynyl)pyridazine serves as a built-in conjugation extender, making this compound an ideal monomer or building block for the synthesis of poly(aryleneethynylene) (PAE)-type polymers, cruciform fluorophores, and molecular wires [1]. The iodine handle at the 3-position enables iterative Sonogashira coupling with terminal alkynes, allowing controlled elongation of the π-system. This specific substitution pattern—iodo for coupling, phenylethynyl for conjugation—is uniquely suited to stepwise oligomer synthesis and is not matched by 3-unsubstituted or 3-chloro-6-phenylethynyl analogs [1][2].

Chemical Biology: Bifunctional Probe Synthesis via Sequential Chemoselective Coupling

The differential reactivity of the C–I bond (at position 3) and the C≡C bond (at position 6) enables sequential, orthogonal functionalization strategies for constructing bifunctional chemical biology probes. The iodo group can be selectively addressed in a first Pd-catalyzed coupling (e.g., amination), leaving the phenylethynyl group intact for a subsequent click chemistry reaction (e.g., CuAAC with azide-bearing biomolecules) [1]. This orthogonal reactivity profile is a distinguishing feature not available with symmetrical 3,6-dihalopyridazines, which require protecting group strategies to achieve site-selective modification [2].

Quote Request

Request a Quote for 3-Iodo-6-(phenylethynyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.